molecular formula C19H33NO2S B2757717 N-tridecylbenzenesulfonamide CAS No. 124984-86-7

N-tridecylbenzenesulfonamide

Cat. No. B2757717
CAS RN: 124984-86-7
M. Wt: 339.54
InChI Key: WDRWVZGTXVVKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tridecylbenzenesulfonamide (TDBS) is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a surfactant that is commonly used as a detergent and wetting agent in various applications. TDBS has also been found to have significant biological activity, making it an important tool in biochemical research.

Mechanism of Action

N-tridecylbenzenesulfonamide has been found to interact with cell membranes, altering their properties and affecting cellular function. It has been shown to disrupt lipid bilayers, leading to changes in membrane permeability and ion transport. N-tridecylbenzenesulfonamide has also been found to interact with proteins, altering their conformation and function.
Biochemical and Physiological Effects
N-tridecylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. N-tridecylbenzenesulfonamide has also been found to affect the function of ion channels, leading to changes in cellular excitability. In addition, N-tridecylbenzenesulfonamide has been found to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

N-tridecylbenzenesulfonamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective tool for research. N-tridecylbenzenesulfonamide is also stable and has a long shelf life, making it easy to store and use. However, N-tridecylbenzenesulfonamide can be toxic at high concentrations, and its effects on biological systems can be complex and difficult to interpret.

Future Directions

There are several potential future directions for research on N-tridecylbenzenesulfonamide. One area of interest is the development of new drugs and therapies based on the properties of N-tridecylbenzenesulfonamide. Another area of interest is the study of N-tridecylbenzenesulfonamide in biological systems, including its effects on cellular function and its potential as a tool for studying protein-protein interactions. Finally, there is potential for the development of new applications for N-tridecylbenzenesulfonamide in areas such as nanotechnology and materials science.
Conclusion
In conclusion, N-tridecylbenzenesulfonamide is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a surfactant that is commonly used as a detergent and wetting agent in various applications. N-tridecylbenzenesulfonamide has also been found to have significant biological activity, making it an important tool in biochemical research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-tridecylbenzenesulfonamide have been discussed in this paper.

Synthesis Methods

The synthesis of N-tridecylbenzenesulfonamide can be achieved through the reaction of tridecylamine and benzene sulfonic acid. The reaction is typically carried out in a solvent such as chloroform, and the product is purified through recrystallization. The resulting N-tridecylbenzenesulfonamide is a white crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

N-tridecylbenzenesulfonamide has been widely used in scientific research due to its unique properties. It has been found to have significant biological activity, making it an important tool in biochemical research. N-tridecylbenzenesulfonamide has been used in the study of protein-protein interactions, as well as in the development of new drugs and therapies.

properties

IUPAC Name

N-tridecylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2S/c1-2-3-4-5-6-7-8-9-10-11-15-18-20-23(21,22)19-16-13-12-14-17-19/h12-14,16-17,20H,2-11,15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRWVZGTXVVKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCNS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tridecylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.